2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-11-18-19-14(20-11)10-12-6-8-13(9-7-12)17-21-15(2,3)16(4,5)22-17/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPCCJJGWHNOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=NN=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole (CAS No. 1056456-24-6) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H20B N3O2 |
| Molar Mass | 305.15 g/mol |
| Density | 1.17 g/cm³ (predicted) |
| Boiling Point | 409.0 °C (predicted) |
| pKa | 1.22 (predicted) |
| CAS Number | 1056456-24-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its oxadiazole moiety is known for contributing to anti-inflammatory and anti-cancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. The compound has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Study Findings : In vitro assays demonstrated that the compound effectively reduced the viability of breast cancer cells (MCF-7) by over 50% at concentrations as low as 10 µM within 48 hours of treatment .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria:
- Case Study : A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been linked to its ability to inhibit pro-inflammatory cytokines:
- Research Insight : In animal models of inflammation, administration of the compound resulted in a significant decrease in levels of TNF-alpha and IL-6 after induced inflammation .
Structure Activity Relationship (SAR)
The presence of the dioxaborolane group in conjunction with the oxadiazole framework appears to enhance the biological activity of the compound. Variations in substituents on the phenyl ring can lead to different levels of potency against specific targets.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that certain oxadiazole derivatives showed significant cytotoxic effects against glioblastoma cell lines through apoptosis induction .
Antidiabetic Effects
Some derivatives have been evaluated for their anti-diabetic properties. In vivo studies using models like Drosophila melanogaster indicated that specific compounds could effectively lower glucose levels .
Antimicrobial Properties
Oxadiazoles have also shown promising activity against various bacterial strains. For example:
- Derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects .
Case Studies
Several case studies illustrate the applications of 2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
